
Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate
Vue d'ensemble
Description
Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate, also known as 4-trifluoromethyl-2-biphenylcarboxylic acid methyl ester, is a synthetic organic compound commonly used in various scientific applications. It is a colorless, non-toxic compound with a low melting point, making it ideal for laboratory experiments. It is used in numerous applications, including as an intermediate in organic synthesis, as an additive in polymers, and as a catalyst in catalytic hydrogenation. It has also been used in the preparation of several pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.
Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group in compounds like Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is known to enhance the pharmacological properties of drugs. This group can improve the metabolic stability and increase the lipophilicity of molecules, making them more effective in crossing biological barriers . The compound can be used in the synthesis of various FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the treatment of diseases and disorders .
Cancer Research
In cancer research, the trifluoromethyl group has been shown to significantly impact the anti-cancer activity of molecules. For instance, isoxazole-based molecules with a trifluoromethyl group have demonstrated enhanced anti-cancer activities against various cancer cell lines, including breast cancer cell-lines (MCF-7), due to the presence of this functional group . Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate could potentially be used to synthesize novel anti-cancer agents with improved efficacy .
Molecular Topology
This compound plays a role in the construction of molecular topologies. It has been utilized in the formation of homometallic and heterometallic molecular squares, showcasing its utility in creating complex molecular structures. Such structures are crucial in the field of supramolecular chemistry, where they can be used for the development of new materials and catalysts .
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the overall structure of the compound and the biological context in which it is used.
Mode of Action
Trifluoromethyl groups are known to influence the reactivity and physicochemical properties of compounds . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The trifluoromethyl group in this compound could potentially enhance its interaction with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to influence various biochemical pathways depending on their specific targets
Pharmacokinetics
For instance, trifluoromethyl groups can enhance the metabolic stability of compounds, potentially increasing their bioavailability .
Result of Action
The trifluoromethyl group can enhance the potency of compounds, potentially leading to more pronounced effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate. The trifluoromethyl group can enhance the lipophilicity of compounds, potentially influencing their interaction with nonpolar environments . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.
Propriétés
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNEYUUOTZZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647585 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91748-18-4 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




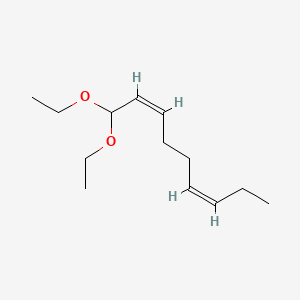
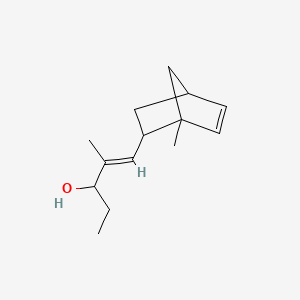
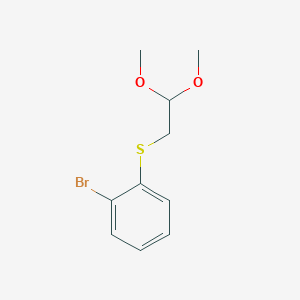



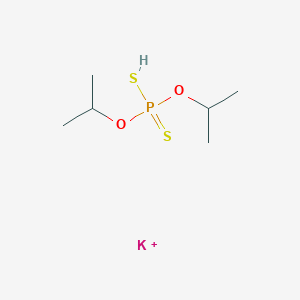
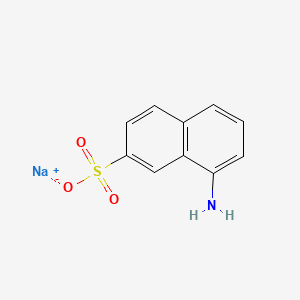
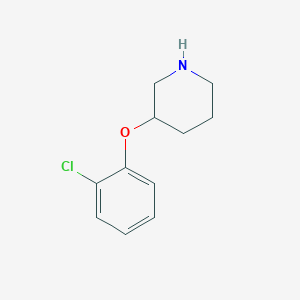
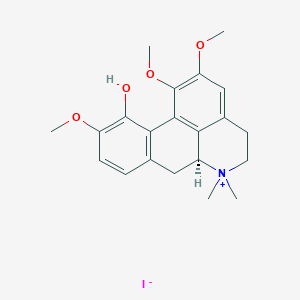
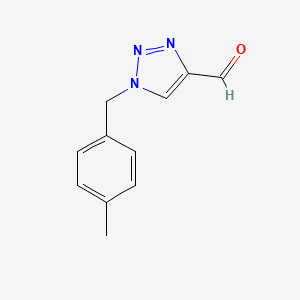

![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)